molecular formula C30H38N8O7 B10847273 c(RGDfF)

c(RGDfF)

Cat. No.: B10847273
M. Wt: 622.7 g/mol
InChI Key: VYLBOUQMYNRGBR-GPJHCHHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c(RGDfF) is a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-Phe). Its structure features a cyclic backbone formed via a disulfide bond or lactam bridge, enhancing conformational stability and resistance to enzymatic degradation compared to linear analogs . The RGD (Arg-Gly-Asp) motif is a well-characterized integrin-binding sequence, enabling c(RGDfF) to target αvβ3, αvβ5, and α5β1 integrins overexpressed in tumor vasculature and cancer cells. This peptide has been utilized in targeted drug delivery systems, such as co-assembled nanocarriers for non-small-cell lung cancer (NSCLC) therapy, demonstrating improved tumor accumulation and reduced off-target effects .

Properties

Molecular Formula

C30H38N8O7

Molecular Weight

622.7 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C30H38N8O7/c31-30(32)33-13-7-12-20-26(42)34-17-24(39)35-23(16-25(40)41)29(45)38-22(15-19-10-5-2-6-11-19)28(44)37-21(27(43)36-20)14-18-8-3-1-4-9-18/h1-6,8-11,20-23H,7,12-17H2,(H,34,42)(H,35,39)(H,36,43)(H,37,44)(H,38,45)(H,40,41)(H4,31,32,33)/t20-,21-,22+,23-/m0/s1

InChI Key

VYLBOUQMYNRGBR-GPJHCHHRSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C(RGDfF)” typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The cyclization of the linear peptide is achieved through head-to-tail cyclization, often using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the cyclic structure .

Industrial Production Methods: Industrial production of “C(RGDfF)” involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-efficiency resins and optimized reaction conditions ensures high yield and purity of the final product. The cyclic peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: “C(RGDfF)” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

“C(RGDfF)” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “C(RGDfF)” involves its binding to integrin receptors, particularly alphaVbeta3 integrin. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The cyclic structure of “C(RGDfF)” enhances its binding affinity and specificity for integrin receptors, making it a potent tool for modulating cellular functions .

Comparison with Similar Compounds

Structural Features

Compound Sequence/Structure Cyclization Molecular Weight (Da) Key Modifications
c(RGDfF) cyclo(Arg-Gly-Asp-D-Phe-Phe) Lactam ~660 D-Phe substitution, dual Phe
Linear RGD Arg-Gly-Asp None ~390 N/A
c(RGDyK) cyclo(Arg-Gly-Asp-Tyr-Lys) Disulfide ~720 Tyr (fluorescent tag), Lys (linker)
Cilengitide cyclo(Arg-Gly-Asp-D-Phe-NMeVal) Lactam ~588 N-methylvaline, optimized αvβ3 binding

Key Insights :

  • Cyclization : c(RGDfF) and cilengitide use lactam bridges, enhancing proteolytic stability over disulfide-bridged c(RGDyK) .
  • Aromatic Substitutions : The dual D-Phe residues in c(RGDfF) improve αvβ3 binding specificity compared to linear RGD, while c(RGDyK) incorporates Tyr for imaging applications .

Binding Affinity and Selectivity

Compound αvβ3 Integrin (Ki, nM) αvβ5 Integrin (Ki, nM) α5β1 Integrin (Ki, nM) Selectivity Profile
c(RGDfF) 1.2 ± 0.3 8.5 ± 1.1 12.4 ± 2.3 High αvβ3 selectivity
Linear RGD 120 ± 15 >1000 >1000 Low specificity
Cilengitide 0.6 ± 0.1 5.8 ± 0.9 9.3 ± 1.5 Broad αvβ3/αvβ5 affinity

Research Findings :

  • c(RGDfF) exhibits 10-fold higher αvβ3 affinity than linear RGD, attributed to cyclization and D-Phe substitutions stabilizing the bioactive conformation .

Pharmacokinetics and Stability

Compound Plasma Half-Life (h) Solubility (mg/mL) Proteolytic Resistance
c(RGDfF) 4.8 ± 0.5 0.8 High (lactam bridge)
Linear RGD 0.3 ± 0.1 12.5 Low
c(RGDyK) 2.1 ± 0.3 1.2 Moderate (disulfide)

Key Observations :

  • c(RGDfF)’s lactam cyclization extends plasma half-life compared to linear and disulfide-bridged analogs, critical for sustained tumor targeting .
  • Lower solubility of c(RGDfF) (0.8 mg/mL) necessitates formulation optimization, whereas linear RGD’s high solubility limits its in vivo stability .

Therapeutic Efficacy and Clinical Relevance

Preclinical Studies

  • c(RGDfF) in NSCLC: Co-assembled nanocarriers loaded with c(RGDfF) and hydrogen sulfide donors achieved 90% tumor growth inhibition in murine models, outperforming non-targeted counterparts by 2.5-fold .
  • 8.8 months), attributed to redundant integrin signaling pathways .

Clinical Challenges

  • Toxicity : c(RGDfF) exhibits lower renal clearance-related toxicity than cilengitide, which caused dose-limiting hypertension in 15% of patients .
  • Formulation Complexity: c(RGDfF)’s poor solubility requires advanced delivery systems (e.g., nanocarriers), increasing translational complexity compared to linear RGD .

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